

Technical Support Center: ATP Disodium Salt Solution Stability

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Compound of Interest

Compound Name: ATP (disodium salt hydrate)

Cat. No.: B10831682

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This technical support center provides guidance on the stability of adenosine 5'-triphosphate (ATP) disodium salt solutions, with a focus on the effects of pH. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of an ATP disodium salt solution?

A1: ATP disodium salt solutions are most stable in the pH range of 6.8 to 7.4.^{[1][2][3]} At this slightly alkaline pH, the rate of hydrolysis of the phosphoanhydride bonds is minimized.

Q2: How does pH affect the stability of ATP solutions?

A2: ATP is susceptible to hydrolysis, particularly at extreme pH values.^{[1][2]}

- Acidic conditions (low pH): In acidic solutions, ATP is rapidly hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi).^{[1][2]} Protonation of the phosphate groups can increase the susceptibility of the phosphorus atoms to nucleophilic attack by water.
- Alkaline conditions (high pH): While more stable than in acidic conditions, highly alkaline solutions also promote the hydrolysis of ATP.^{[1][2]}

Q3: What are the degradation products of ATP in an aqueous solution?

A3: The primary degradation products of ATP hydrolysis are ADP and inorganic phosphate. Further hydrolysis can lead to the formation of adenosine monophosphate (AMP) and pyrophosphate.

Q4: How should I prepare and store my ATP disodium salt stock solutions?

A4: To ensure maximum stability, it is recommended to:

- Dissolve the ATP disodium salt in a buffer solution with a pH between 6.8 and 7.4.[1][2][3]
- Aqueous solutions of ATP are stable for several months when stored frozen.[4] For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
- For short-term storage, solutions can be kept at 4°C for a limited time, although freezing is recommended for periods longer than a few days.[6]

Q5: Can I dissolve ATP disodium salt in water instead of a buffer?

A5: While ATP disodium salt is soluble in water, dissolving it in unbuffered water is not recommended as the resulting solution will be mildly acidic (pH ~3.5), which can lead to rapid hydrolysis.[4][7] Using a buffer within the optimal pH range of 6.8-7.4 is crucial for stability.[1][2][3]

Troubleshooting Guide

| Issue | Possible Cause | Troubleshooting Steps |
|--|---|---|
| Inconsistent experimental results using ATP solutions. | ATP degradation due to improper storage or handling. | <ul style="list-style-type: none">• Prepare fresh ATP solutions from a solid stock for each experiment.• Ensure the pH of the solution is within the optimal range of 6.8-7.4.• Aliquot stock solutions to avoid repeated freeze-thaw cycles. [5] [8] |
| Low signal in ATP-dependent assays (e.g., kinase assays, luciferase assays). | ATP concentration is lower than expected due to hydrolysis. | <ul style="list-style-type: none">• Verify the pH of your ATP stock solution and experimental buffers.• Use a fresh, properly stored aliquot of ATP.• Consider quantifying the ATP concentration in your stock solution using methods like UV spectroscopy (absorbance at 259 nm). |
| Precipitate forms in the ATP solution upon freezing. | The concentration of the ATP solution may be too high, or the buffer system may not be suitable for freezing. | <ul style="list-style-type: none">• Use a lower concentration of ATP if possible.• Ensure the buffer components are soluble at low temperatures. |
| Unexpected enzymatic activity in an assay. | Contamination of the ATP stock with ATP-degrading enzymes (ATPases). | <ul style="list-style-type: none">• Prepare ATP solutions under sterile conditions.• Filter-sterilize the ATP solution using a 0.22 μm filter.[6] |

Quantitative Data on ATP Stability

The stability of ATP is highly dependent on both pH and temperature. The following tables summarize the hydrolysis rates under different conditions.

Table 1: Effect of pH on ATP Hydrolysis Rate Constant at Elevated Temperatures

| Temperature (°C) | pH | Rate Constant (s ⁻¹) | Half-life |
|------------------|----|----------------------------------|---------------|
| 120 | 3 | 4.34×10^{-3} | A few minutes |
| 120 | 7 | 2.91×10^{-3} | A few minutes |

Data adapted from a study on in situ Raman spectroscopic analysis of ATP hydrolysis.[9]

Experimental Protocols

Protocol 1: Preparation of a Stable ATP Disodium Salt Stock Solution (100 mM)

Materials:

- Adenosine 5'-triphosphate disodium salt
- High-purity water (e.g., nuclease-free)
- A suitable buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Weigh out the required amount of ATP disodium salt. For a 100 mM solution, this would be approximately 55.1 mg per 1 mL of final solution.
- Dissolve the ATP disodium salt in a volume of high-purity water slightly less than the final desired volume.
- Adjust the pH of the solution to 7.0 - 7.5 using the buffer solution. Monitor the pH using a calibrated pH meter.
- Bring the solution to the final desired volume with high-purity water.
- (Optional) For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.

- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -20°C or -80°C.

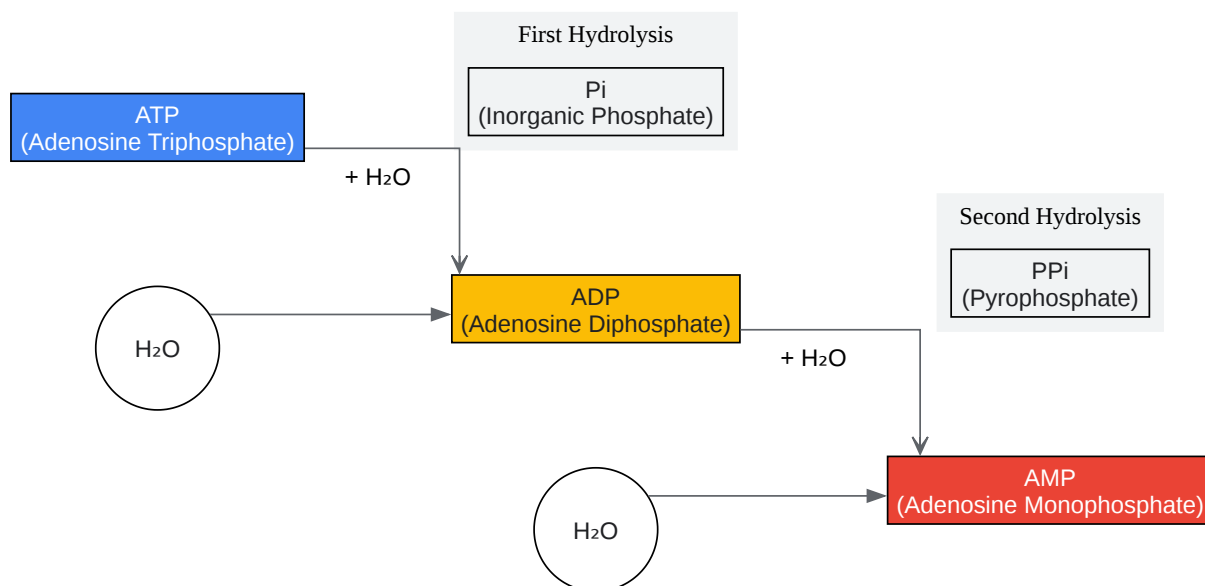
Protocol 2: Assessing ATP Solution Stability by HPLC

Objective: To quantify the degradation of ATP in solutions at different pH values over time.

Methodology:

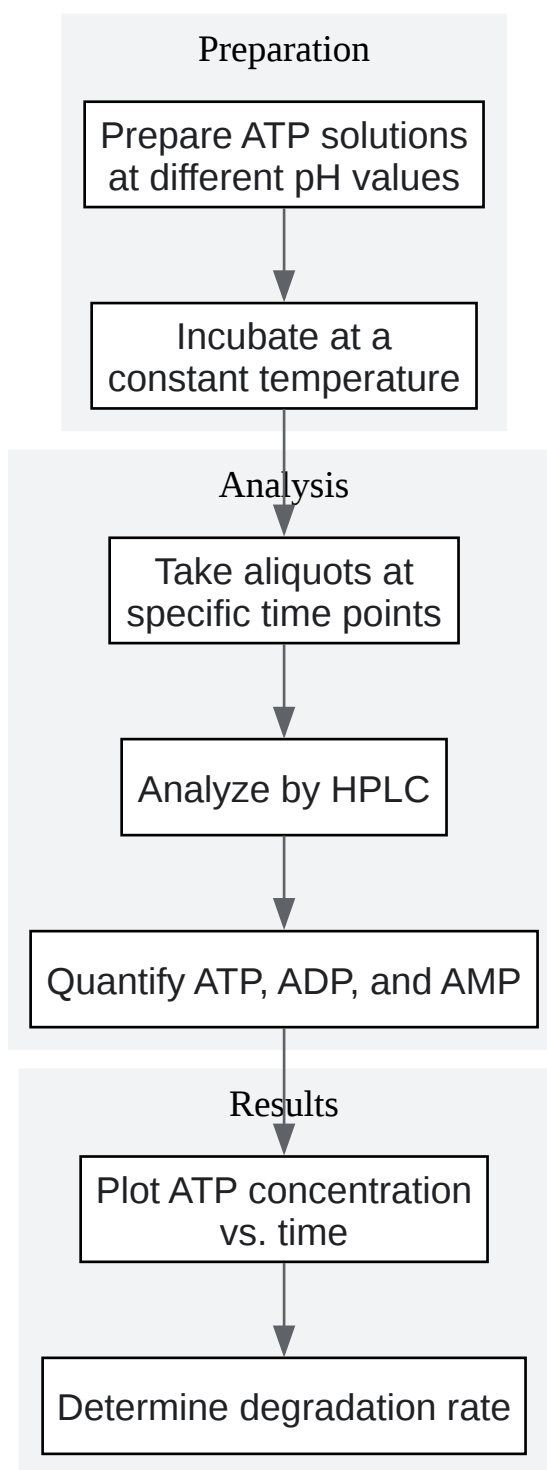
- **Sample Preparation:** Prepare several ATP solutions at a known concentration (e.g., 10 mM) in different buffers with varying pH values (e.g., pH 4.0, 7.0, and 9.0).
- **Incubation:** Incubate the prepared solutions at a constant temperature (e.g., 37°C or room temperature).
- **Time Points:** At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
- **HPLC Analysis:**
 - **Column:** Use a suitable reversed-phase C18 column.
 - **Mobile Phase:** A gradient of a low-concentration phosphate buffer and methanol is commonly used.
 - **Detection:** Monitor the eluent at 259 nm.
 - **Quantification:** The concentrations of ATP and its degradation products (ADP, AMP) are determined by comparing the peak areas to those of known standards.
- **Data Analysis:** Plot the concentration of ATP as a function of time for each pH value to determine the degradation rate.

Visualizations



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Caption: ATP Hydrolysis Pathway



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Caption: ATP Stability Testing Workflow

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